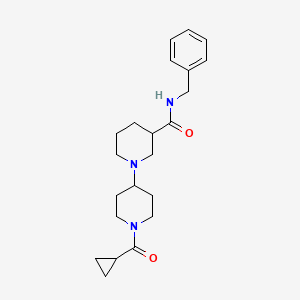![molecular formula C21H33N3O5 B6034870 ethyl 4-{3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}-1-piperazinecarboxylate](/img/structure/B6034870.png)
ethyl 4-{3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}-1-piperazinecarboxylate, also known as EHPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of ethyl 4-{3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}-1-piperazinecarboxylate is not fully understood, but it is believed to involve the inhibition of protein aggregation and protection against oxidative stress. ethyl 4-{3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}-1-piperazinecarboxylate has been shown to bind to amyloid beta peptides and prevent their aggregation, which may reduce the formation of plaques in the brain that are associated with Alzheimer's disease. Additionally, ethyl 4-{3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}-1-piperazinecarboxylate has been shown to increase the activity of antioxidant enzymes, which may protect against oxidative stress.
Biochemical and Physiological Effects:
ethyl 4-{3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects in scientific research studies. In addition to its potential as a treatment for neurological disorders, ethyl 4-{3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}-1-piperazinecarboxylate has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. ethyl 4-{3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}-1-piperazinecarboxylate has also been shown to have antitumor properties and may be useful in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 4-{3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}-1-piperazinecarboxylate in lab experiments is its potential therapeutic properties in various areas of research. Additionally, ethyl 4-{3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}-1-piperazinecarboxylate is relatively easy to synthesize and purify, making it readily available for use in scientific studies. However, one limitation of using ethyl 4-{3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}-1-piperazinecarboxylate in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on ethyl 4-{3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}-1-piperazinecarboxylate. One area of interest is further investigation into its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, research on the anti-inflammatory and antitumor properties of ethyl 4-{3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}-1-piperazinecarboxylate may lead to the development of new treatments for these diseases. Further studies are also needed to assess the safety and toxicity of ethyl 4-{3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}-1-piperazinecarboxylate in various applications.
Métodos De Síntesis
Ethyl 4-{3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}-1-piperazinecarboxylate is synthesized through a multistep process involving the reaction of 3-(4-morpholinyl)propanol with 4-(chloromethyl)benzoic acid, followed by the reaction of the resulting intermediate with ethyl 4-piperazinecarboxylate. The final product is purified through column chromatography to obtain pure ethyl 4-{3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}-1-piperazinecarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 4-{3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}-1-piperazinecarboxylate has been studied for its potential therapeutic properties in various scientific research applications. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. ethyl 4-{3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}-1-piperazinecarboxylate has been shown to inhibit the aggregation of amyloid beta peptides, which are associated with the development of Alzheimer's disease. Additionally, ethyl 4-{3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}-1-piperazinecarboxylate has been shown to protect dopaminergic neurons from oxidative stress, which is associated with the development of Parkinson's disease.
Propiedades
IUPAC Name |
ethyl 4-[[3-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O5/c1-2-28-21(26)24-8-6-22(7-9-24)15-18-4-3-5-20(14-18)29-17-19(25)16-23-10-12-27-13-11-23/h3-5,14,19,25H,2,6-13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVLFYQNWSXEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=CC=C2)OCC(CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3S)-2-oxo-3-azepanyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B6034794.png)
![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B6034798.png)
![(2,1,3-benzoxadiazol-4-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6034801.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6034814.png)

![N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-3-chlorobenzamide](/img/structure/B6034834.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-4-chloro-2-nitrobenzamide](/img/structure/B6034839.png)
![N-(3-acetylphenyl)-3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6034847.png)
![N-(4-methoxyphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6034861.png)
![3-[2-(2-fluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6034865.png)
![ethyl 3-(3-phenylpropyl)-1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6034877.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-2,4-dimethylbenzenesulfonohydrazide](/img/structure/B6034885.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]nicotinamide](/img/structure/B6034888.png)